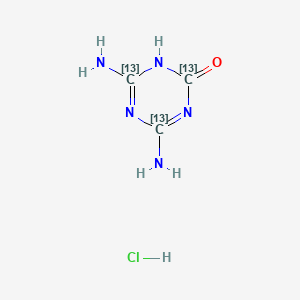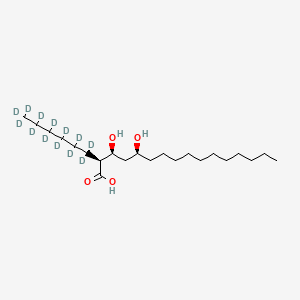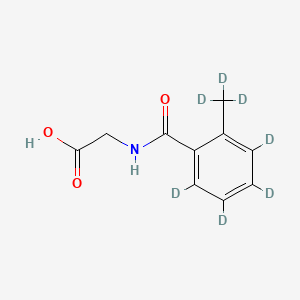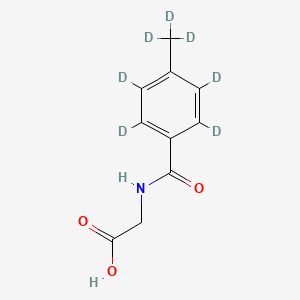
7-Hydroxy Debrisoquin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy Debrisoquin is a derivative of Debrisoquine . Debrisoquine is an antihypertensive drug similar to guanethidine and is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme .
Molecular Structure Analysis
The molecular formula of this compound is C10H13N3O, and its molecular weight is 191.23 . The structure of Debrisoquine, from which this compound is derived, can be represented by the SMILES notation: [N@H]=C(N)N2Cc1c(cccc1)CC2 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H13N3O, and its molecular weight is 191.23 . More specific physical and chemical properties were not found in the search results.Mechanism of Action
The mechanism of action for Debrisoquine involves inhibiting or interfering with the release and/or distribution of norepinephrine at the sympathetic neuroeffector junction . It is taken up by norepinephrine transporters and becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles . This leads to a gradual depletion of NE stores in the nerve endings .
Future Directions
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVRXMHGWNGANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857743 |
Source


|
| Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70746-06-4 |
Source


|
| Record name | 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)



